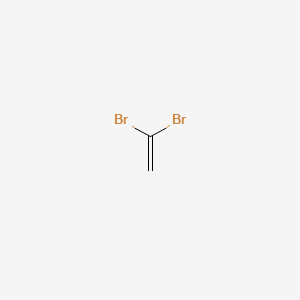
1,1-Dibromoethylene
説明
1,1-Dibromoethylene, also known as vinylidene bromide, is a colorless liquid that is used as a chemical intermediate in the production of plastics, resins, and other organic compounds. It is also used as a fumigant for agricultural products and a soil sterilant.
科学的研究の応用
Synthesis of Aryl Substituted Conjugated Enediynes
1,1-Dibromoethylene: is utilized in the synthesis of aryl substituted conjugated enediynes. These compounds are significant in organic synthesis and are widely used in the preparation of natural products, pharmaceuticals, and advanced materials. The process involves highly selective cross-coupling reactions with alkynylaluminums, using palladium-based catalysts to achieve moderate to excellent yields .
Production of Unsymmetrical 1,3-Diynes
The compound serves as a precursor for the production of unsymmetrical 1,3-diynes through cross-coupling reactions. These diynes are common structural motifs in biologically active and pharmaceutical compounds, known for their anti-HIV, anticancer, antibacterial, and anti-inflammatory properties .
Advanced Material Development
Conjugated enediynes and 1,3-diynes synthesized using 1,1-Dibromoethylene are essential for the development of electronic and optical materials. These materials have applications in various high-tech industries, including electronics and photonics .
Pharmaceutical Research
In pharmaceutical research, 1,1-Dibromoethylene is a key starting material for synthesizing compounds with potential therapeutic applications. Its derivatives are explored for their efficacy in treating various diseases due to their diverse biological activities .
Organic Synthesis Methodology
This compound is also important in the development of new methodologies in organic synthesis. It allows for the construction of complex organic frameworks from readily available organic compounds, which is a desirable goal in synthetic chemistry .
Research and Laboratory Chemical Supply
1,1-Dibromoethylene: is available commercially and is used as a standard reagent in research and laboratory settings. It is supplied by chemical companies, ensuring researchers have access to high-purity compounds for their experimental needs .
作用機序
Target of Action
1,1-Dibromoethylene, also known as Vinylidene bromide, is primarily used in the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes . These compounds play important roles in organic synthesis and have been widely used in the preparation of natural products, pharmaceuticals, and advanced materials .
Mode of Action
The mode of action of 1,1-Dibromoethylene involves selective cross-coupling reactions with alkynylaluminums . The oxidative additions of 1,1-dibromoethylenes to Pd–DPPE complex generate the organopalladium(II) bromide intermediates. Then, the transmetalations of alkynylaluminums with these intermediates give complex intermediates and Me 2 AlBr .
Biochemical Pathways
The biochemical pathways affected by 1,1-Dibromoethylene are those involved in the synthesis of conjugated enediynes and unsymmetrical 1,3-diynes . These compounds are common structural motifs found in biologically active and pharmaceutical compounds, which are known to have anti-HIV, anticancer, antibacterial, and anti-inflammatory properties .
Result of Action
The result of the action of 1,1-Dibromoethylene is the production of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes . These compounds have a wide range of applications in the synthesis of natural products, pharmaceuticals, and advanced materials .
Action Environment
The action of 1,1-Dibromoethylene can be influenced by various environmental factors. For instance, the efficiency of its cross-coupling reactions with alkynylaluminums can be affected by the presence of different Pd–phosphine catalytic systems . .
特性
IUPAC Name |
1,1-dibromoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2/c1-2(3)4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJPYXAFGKABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51736-72-2 | |
| Record name | Poly(vinylidene bromide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51736-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4073126 | |
| Record name | Vinylidene bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
593-92-0 | |
| Record name | Ethene, 1,1-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dibromoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylidene bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dibromoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for Vinylidene Bromide?
A1: Vinylidene Bromide (1,1-Dibromoethylene) has the molecular formula C2H2Br2. Its molecular weight is 185.83 g/mol. Key spectroscopic data includes infrared (IR) analysis, which has been instrumental in characterizing the vibrational frequencies of the molecule and its polymerized forms. []
Q2: What are the primary applications of Vinylidene Bromide?
A2: Vinylidene Bromide serves as a crucial building block in organic synthesis. It is widely utilized in palladium-catalyzed coupling reactions to produce various substituted thiophene derivatives. These derivatives find applications in materials science and pharmaceuticals. [] Additionally, Vinylidene Bromide plays a vital role in synthesizing conjugated enediynes and unsymmetrical 1,3-diynes through selective cross-coupling reactions with alkynylaluminums. []
Q3: What insights have computational chemistry and modeling provided into Vinylidene Bromide?
A4: Computational studies, including ab initio potential energy calculations, have been crucial in elucidating the photodissociation mechanisms of Vinylidene Bromide. These studies help explain the formation of specific photoproducts like Br2 and their vibrational and rotational energy distributions. [] Additionally, RRKM calculations have been employed to predict the dissociation rates of Vinylidene Bromide through different electronic states. []
Q4: How does the structure of Vinylidene Bromide influence its reactivity?
A5: The presence of two bromine atoms on the same carbon atom (geminal dibromide) in Vinylidene Bromide significantly influences its reactivity. This structural feature makes it susceptible to elimination reactions, leading to the formation of acetylenic compounds. [] Moreover, the presence of a carbon-carbon double bond conjugated with the dibromovinyl group further enhances its reactivity in various chemical transformations.
Q5: What are the known methods for synthesizing Vinylidene Bromide?
A6: One method for synthesizing Vinylidene Bromide involves reacting thiophene-2-carboxaldehyde with Carbon Tetrabromide in the presence of triphenylphosphine (PPh3). []
Q6: Are there concerns regarding the stability of Vinylidene Bromide?
A7: Vinylidene Bromide's stability can be a concern, especially at higher temperatures. Thermal degradation studies using techniques like Torsional Braid Analysis (TBA) have shown that it degrades at lower temperatures compared to other halogenated polymers. [] This degradation is primarily attributed to dehydrohalogenation, leading to the formation of conjugated double bonds within the polymer structure. []
Q7: What safety regulations are relevant when working with Vinylidene Bromide?
A8: While specific SHE regulations are not detailed in the provided research, it is crucial to handle Vinylidene Bromide with caution as it is a halogenated hydrocarbon. Appropriate personal protective equipment should be used, and exposure should be minimized. Inhalation toxicity studies highlight the potential health risks associated with exposure to halogenated hydrocarbons. [, ]
Q8: How does Vinylidene Bromide compare to other halogen-containing polymers in terms of thermal stability?
A9: Thermal degradation studies using Torsional Braid Analysis (TBA) suggest that Vinylidene Bromide exhibits lower thermal stability compared to polymers like poly(vinyl fluoride) (PVF) and poly(vinylidene fluoride) (PVdF). [] This difference in stability is attributed to the bond energies of the carbon-halogen bonds, with the C-Br bond being weaker than the C-F bond. []
Q9: What are the environmental concerns associated with Vinylidene Bromide?
A9: While specific environmental impacts are not extensively discussed in the provided research, it is essential to consider the potential ecotoxicological effects of Vinylidene Bromide. Being a halogenated hydrocarbon, it is crucial to handle and dispose of it responsibly to minimize potential harm to the environment.
Q10: What analytical techniques are commonly used to study Vinylidene Bromide?
A10: Researchers utilize various analytical techniques to study Vinylidene Bromide, including:
- Infrared (IR) Spectroscopy: This technique is valuable for identifying and characterizing the vibrational frequencies of Vinylidene Bromide and its polymerized forms. []
- Thermogravimetry: This method is used to study the thermal degradation of Vinylidene Bromide-containing polymers and understand their decomposition pathways. []
- Torsional Braid Analysis (TBA): TBA helps investigate the dynamic mechanical properties of polymers containing Vinylidene Bromide, especially at elevated temperatures where thermal degradation occurs. []
- Cavity Ring-Down Absorption Spectroscopy (CRDS): This sensitive technique allows for the detection and quantification of specific photoproducts, such as Br2, formed during the photodissociation of Vinylidene Bromide. []
- Velocity Ion Imaging: This technique, coupled with time-of-flight mass spectrometry, provides insights into the elimination pathways and kinetic energy release of ionic fragments during the photodissociation of Vinylidene Bromide. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)

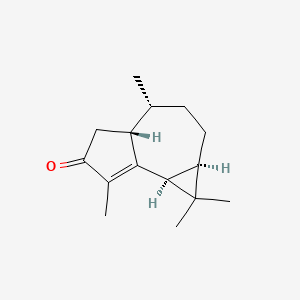
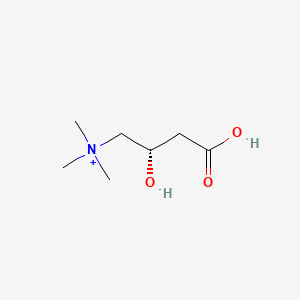
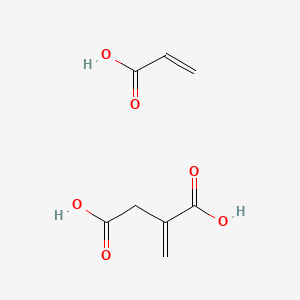

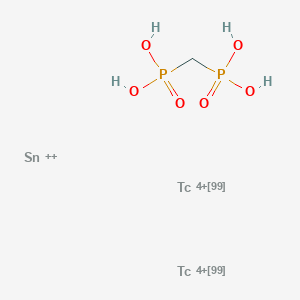

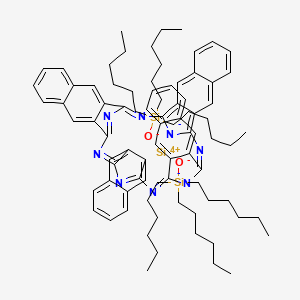
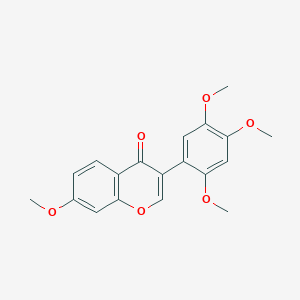



![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)